2-(6-Aminopyridin-2-yl)propan-2-ol

Description

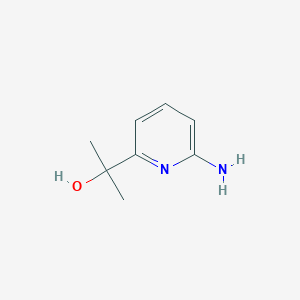

Molecular Formula: C₈H₁₂N₂O Molecular Weight: 152.19 g/mol Structure: Features a pyridine ring substituted with an amino group at position 6 and a tertiary alcohol (propan-2-ol) at position 3 (see Figure 1). Key Properties:

- Storage: Requires protection from light, inert atmosphere, and room temperature .

- Safety Profile: Classified under GHS with hazard statements H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation). Precautionary measures include avoiding dust inhalation and using protective equipment .

- Collision Cross-Section (CCS): Predicted CCS values for adducts range from 131.8 Ų ([M+H]⁺) to 143.2 Ų ([M+Na]⁺), critical for mass spectrometry applications .

Properties

Molecular Formula |

C8H12N2O |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

2-(6-aminopyridin-2-yl)propan-2-ol |

InChI |

InChI=1S/C8H12N2O/c1-8(2,11)6-4-3-5-7(9)10-6/h3-5,11H,1-2H3,(H2,9,10) |

InChI Key |

SZAXGTZCBQFNBF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=NC(=CC=C1)N)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table highlights structural differences between 2-(6-Aminopyridin-3-yl)propan-2-ol and related pyridine derivatives:

Key Observations :

- Tertiary vs.

- Substituent Positioning: The 6-amino group in the target compound contrasts with 2-amino or 5,6-dimethoxy groups in analogs, influencing electronic properties and binding affinities.

Physical and Chemical Properties

Key Observations :

- The tertiary alcohol group in the target compound may enhance steric hindrance, reducing reactivity compared to primary alcohols or propargyl derivatives.

- The absence of methoxy groups (cf. 3-(5,6-Dimethoxypyridin-2-yl)prop-2-yn-1-ol) simplifies the molecule but may limit π-stacking interactions in biological systems.

Key Observations :

- Both compounds require stringent handling due to respiratory and dermal irritation risks.

- The tertiary alcohol in the target compound may reduce volatility compared to smaller analogs like 2-Aminopyridin-3-ol.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.